molecular formula C14H21N3O4 B2738044 N-cyclopentyl-2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)acetamide CAS No. 1775552-55-0

N-cyclopentyl-2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)acetamide

Cat. No.: B2738044
CAS No.: 1775552-55-0
M. Wt: 295.339
InChI Key: FDVDLXPYZBIQHG-UHFFFAOYSA-N
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Description

N-cyclopentyl-2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)acetamide: is a synthetic organic compound characterized by its unique spirocyclic structure This compound features a cyclopentyl group attached to an acetamide moiety, which is further connected to a spirocyclic system containing an oxadiazaspirodecane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable precursor, such as a dihydroxy compound and a diamine. The reaction conditions often require a dehydrating agent and a catalyst to facilitate the cyclization process.

    Introduction of the Acetamide Group: The acetamide group is introduced via an acylation reaction. This step involves reacting the spirocyclic intermediate with an acyl chloride or anhydride in the presence of a base, such as triethylamine, to form the desired acetamide derivative.

    Cyclopentyl Substitution: The final step involves the substitution of the cyclopentyl group onto the acetamide nitrogen. This can be achieved through a nucleophilic substitution reaction using cyclopentyl halide and a suitable base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions, as well as advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopentyl group, leading to the formation of cyclopentanone derivatives.

    Reduction: Reduction reactions can target the oxo groups within the spirocyclic system, potentially converting them to hydroxyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like alkyl halides or amines can be used in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃).

Major Products

    Oxidation: Cyclopentanone derivatives.

    Reduction: Hydroxylated spirocyclic compounds.

    Substitution: Various N-substituted acetamide derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-cyclopentyl-2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its spirocyclic structure is of interest for the design of enzyme inhibitors and receptor modulators.

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.

Industry

In industrial applications, this compound is explored for its potential use in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of N-cyclopentyl-2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The spirocyclic structure allows for a unique mode of binding, potentially leading to high specificity and potency.

Comparison with Similar Compounds

Similar Compounds

    N-cyclopentyl-2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide: Lacks the oxo group in the spirocyclic ring.

    N-cyclopentyl-2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)propionamide: Contains a propionamide group instead of an acetamide group.

Uniqueness

N-cyclopentyl-2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)acetamide is unique due to the presence of both oxo and diaza functionalities within its spirocyclic structure. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it a valuable compound for various applications.

Properties

IUPAC Name

N-cyclopentyl-2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]decan-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O4/c18-11(15-10-3-1-2-4-10)9-17-12(19)14(16-13(17)20)5-7-21-8-6-14/h10H,1-9H2,(H,15,18)(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDVDLXPYZBIQHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)CN2C(=O)C3(CCOCC3)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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